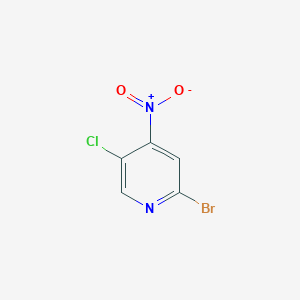
2-Bromo-5-cloro-4-nitropiridina
Descripción general
Descripción
2-Bromo-5-chloro-4-nitropyridine is a chemical compound with the molecular formula C5H2BrClN2O2 . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
Synthesis Analysis
The synthesis of 2-Bromo-5-chloro-4-nitropyridine involves several steps. One method involves the nitration of 2-amino-5-bromopyridine with 30wt% H2O2 in an acetone/water mixture . Another method involves the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloro-4-nitropyridine consists of a pyridine ring substituted with a bromine atom, a chlorine atom, and a nitro group .Chemical Reactions Analysis
2-Bromo-5-chloro-4-nitropyridine can undergo various chemical reactions. For instance, it can be used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .Physical And Chemical Properties Analysis
2-Bromo-5-chloro-4-nitropyridine is a solid with a molecular weight of 202.99 . It has a boiling point of 145-147 °C/10 mmHg and a melting point of 139-141 °C .Aplicaciones Científicas De Investigación
Síntesis Orgánica
2-Bromo-5-cloro-4-nitropiridina: es un intermedio versátil en la síntesis orgánica. Es particularmente útil en las reacciones de acoplamiento Suzuki-Miyaura, las cuales son esenciales para la formación de enlaces carbono-carbono . Este compuesto puede actuar como un electrófilo, reaccionando con reactivos organoboro bajo catálisis de paladio para crear biarilos complejos, que son estructuras centrales en muchos productos farmacéuticos y materiales orgánicos .
Investigación Farmacéutica
En la investigación farmacéutica, This compound sirve como un bloque de construcción para la síntesis de varias moléculas bioactivas. Su reactividad permite la construcción de compuestos que podrían ser candidatos potenciales para el desarrollo de fármacos, especialmente en la creación de bibliotecas de moléculas pequeñas para la detección de alto rendimiento .
Ciencia de los Materiales
La utilidad de este compuesto se extiende a la ciencia de los materiales, donde se utiliza para sintetizar nuevos compuestos orgánicos con posibles aplicaciones en dispositivos electrónicos. Por ejemplo, su incorporación a marcos orgánicos más grandes podría conducir a materiales con propiedades eléctricas únicas adecuadas para semiconductores o células fotovoltaicas .
Química Analítica
En química analítica, los derivados de This compound pueden utilizarse como estándares o reactivos. Debido a sus propiedades espectroscópicas distintivas, puede ayudar en el desarrollo de métodos analíticos para detectar estructuras similares en mezclas complejas o muestras ambientales .
Investigación Bioquímica
La reactividad de This compound la convierte en una herramienta valiosa en la investigación bioquímica para probar la función de las enzimas y los receptores. Las piridinas modificadas pueden actuar como inhibidores o sustratos para estudiar el mecanismo de acción de las moléculas biológicas .
Ciencia Ambiental
Los científicos ambientales pueden utilizar This compound para sintetizar compuestos que imitan contaminantes. Esto permite el estudio de las vías de degradación y el desarrollo de estrategias de remediación para abordar la contaminación ambiental .
Estudios Agrícolas
En los estudios agrícolas, este químico puede utilizarse para crear nuevos pesticidas o herbicidas. Su capacidad para ser funcionalizado adicionalmente permite la síntesis de compuestos que se dirigen a plagas o malas hierbas específicas, lo que podría conducir a productos químicos agrícolas más efectivos y respetuosos con el medio ambiente .
Educación Química
Por último, This compound puede emplearse en la educación química como un compuesto modelo para enseñar técnicas sintéticas avanzadas. Su uso en cursos de laboratorio puede demostrar aplicaciones prácticas de reacciones sintéticas modernas, como el acoplamiento cruzado .
Safety and Hazards
2-Bromo-5-chloro-4-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
It is known that nitropyridines are often used in the synthesis of various biologically active compounds , suggesting that the targets can vary depending on the specific derivative synthesized.
Biochemical Pathways
2-Bromo-5-chloro-4-nitropyridine is often used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It is used in the synthesis of various biologically active compounds , suggesting that its effects can vary depending on the specific derivative synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-4-nitropyridine. For instance, it should be stored in a dry, cool, and well-ventilated place .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-chloro-4-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This interaction highlights its utility in facilitating carbon-carbon bond formation, which is crucial in organic synthesis.
Cellular Effects
The effects of 2-Bromo-5-chloro-4-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular structures and functions . Additionally, its role in enzyme inhibition or activation can lead to significant changes in cellular activities.
Molecular Mechanism
At the molecular level, 2-Bromo-5-chloro-4-nitropyridine exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can alter gene expression and cellular metabolism. The compound’s interaction with enzymes during the Suzuki-Miyaura coupling reaction is a prime example of its molecular mechanism . This reaction involves the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-5-chloro-4-nitropyridine over time in laboratory settings are critical factors to consider. The compound has been reported to have a melting point of 139-141°C and a boiling point of 147°C at 10 mmHg . These properties indicate its stability under specific conditions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential chronic toxicity and respiratory system effects .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-chloro-4-nitropyridine vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Acute toxicity studies have shown that the compound can cause severe skin and eye irritation, as well as respiratory system effects . These findings highlight the importance of determining the appropriate dosage to minimize toxic effects.
Metabolic Pathways
2-Bromo-5-chloro-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of 2-pyridyl analogs, indicating its role in metabolic processes . The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Bromo-5-chloro-4-nitropyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in chloroform and hot methanol suggests its ability to be transported across cell membranes . Its localization and accumulation within specific tissues can impact its overall activity and function.
Subcellular Localization
The subcellular localization of 2-Bromo-5-chloro-4-nitropyridine is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-bromo-5-chloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAMGQJBZYFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)
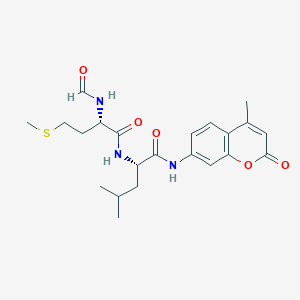
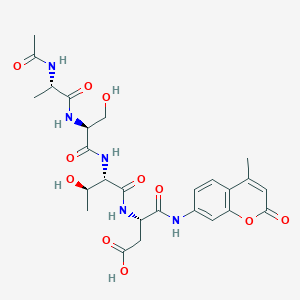
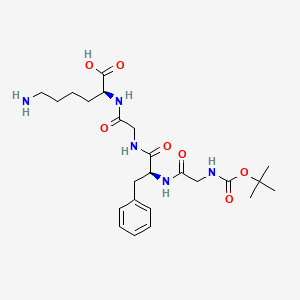
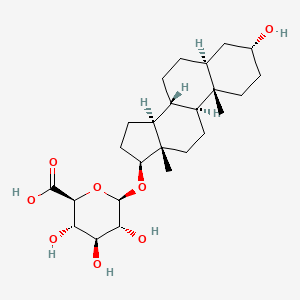

![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)
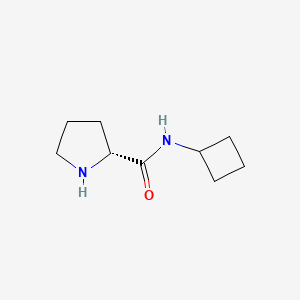
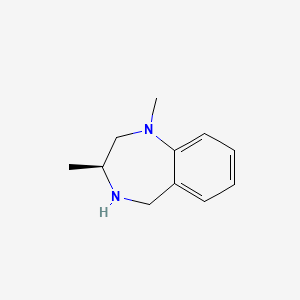
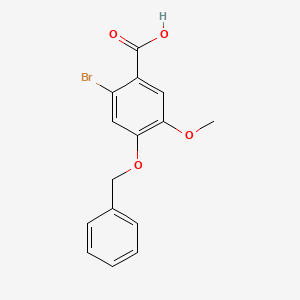
![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)
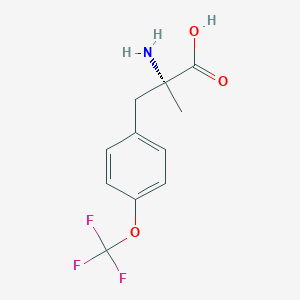
![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)